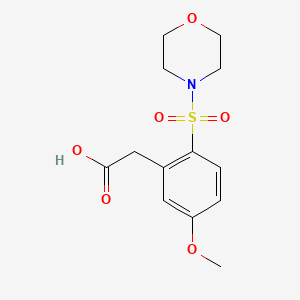![molecular formula C8H8F3NO3S B7468944 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)
4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid, also known as OTB, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has a unique chemical structure that makes it a promising candidate for various biochemical and physiological studies.
作用机制
The mechanism of action of 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the brain. These receptors are involved in various physiological processes, including neurotransmission, ion channel regulation, and cellular signaling. By studying the interactions between 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid and these receptors, researchers can gain insights into the underlying mechanisms of these processes.
Biochemical and Physiological Effects:
4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid has been shown to have various biochemical and physiological effects, depending on the specific receptors and systems involved. For example, the compound has been shown to modulate the activity of certain ion channels, which can affect the release of neurotransmitters and the firing of action potentials. 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid has also been shown to inhibit the activity of certain enzymes, which can affect various metabolic pathways.
实验室实验的优点和局限性
One advantage of using 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid in lab experiments is its high affinity for specific receptors, which allows for precise targeting of these receptors. This can be useful for studying the mechanisms of action of these receptors and for developing new drugs that target these receptors. However, one limitation of using 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid is its potential for off-target effects and toxicity, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid, including the development of new synthetic methods for producing the compound, the identification of new receptors and systems that are affected by 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid, and the development of new drugs based on the structure of 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid. Additionally, future research could focus on the potential applications of 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid in various disease states, such as neurological disorders and metabolic diseases. Overall, the unique structure and properties of 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid make it a promising candidate for further scientific research.
合成方法
4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid can be synthesized using a multi-step process that involves the reaction of various starting materials. One common method involves the reaction of 2-aminothiazole with ethyl 2-bromo-2-methylpropanoate, followed by hydrolysis and decarboxylation to yield the final product. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and neuroscience. This compound has been shown to have a high affinity for certain receptors in the brain, which makes it a useful tool for studying the mechanisms of action of these receptors. 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid has also been used in studies of protein-protein interactions, enzyme kinetics, and other biochemical processes.
属性
IUPAC Name |
4-[2-oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c9-8(10,11)5-4-16-7(15)12(5)3-1-2-6(13)14/h4H,1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCGRAUEYMKVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=O)S1)CCCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)


![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)


![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)

![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)

![2-[(2-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468961.png)